1-(4-fluorophenyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea
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Overview
Description
1-(4-fluorophenyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a pyrazolyl group, and a urea moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea: Similar structure but with a chlorine atom instead of fluorine.
1-(4-bromophenyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4-fluorophenyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-23-14(10-16(22-23)15-4-2-3-9-19-15)11-20-17(24)21-13-7-5-12(18)6-8-13/h2-10H,11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGCVTAGJNMNKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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